Ethyl 2-(diethylamino)-2-phenylacetate
Overview
Description
Ethyl 2-(diethylamino)-2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenylacetate moiety, which is further substituted with a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(diethylamino)-2-phenylacetate can be synthesized through several methods. One common approach involves the esterification of 2-(diethylamino)-2-phenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of 2-(diethylamino)-2-phenylacetic acid with ethyl iodide in the presence of a base such as potassium carbonate. This reaction is also performed under reflux conditions to achieve high yields of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality product output.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(diethylamino)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid, 2-(diethylamino)-2-phenylacetic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester can yield the corresponding alcohol, 2-(diethylamino)-2-phenylethanol, using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with ammonia can lead to the formation of the corresponding amide, 2-(diethylamino)-2-phenylacetamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
Oxidation: 2-(diethylamino)-2-phenylacetic acid.
Reduction: 2-(diethylamino)-2-phenylethanol.
Substitution: 2-(diethylamino)-2-phenylacetamide.
Scientific Research Applications
Ethyl 2-(diethylamino)-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(diethylamino)-2-phenylacetate involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, potentially modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(diethylamino)-2-phenylacetate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(dimethylamino)-2-phenylacetate: Similar structure but with a dimethylamino group instead of a diethylamino group.
Ethyl 2-(diethylamino)-2-(4-methylphenyl)acetate: Similar structure but with a methyl-substituted phenyl group.
These compounds share similar chemical properties but may differ in their reactivity, solubility, and biological activity, highlighting the uniqueness of this compound in specific applications.
Properties
IUPAC Name |
ethyl 2-(diethylamino)-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-15(5-2)13(14(16)17-6-3)12-10-8-7-9-11-12/h7-11,13H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGHMSKPCSEMRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C1=CC=CC=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395952 | |
Record name | AC1MWQQI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6797-70-2 | |
Record name | AC1MWQQI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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